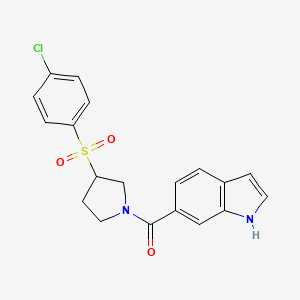

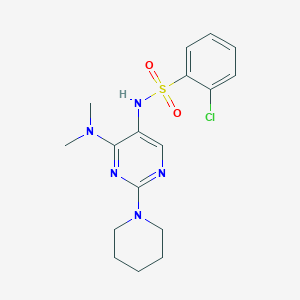

(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(1H-indol-6-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

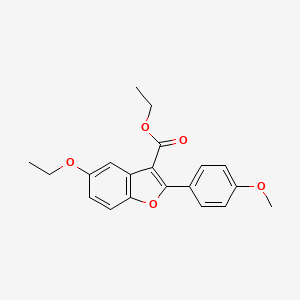

(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(1H-indol-6-yl)methanone is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. This compound is a potent inhibitor of several enzymes, including proteasome, which is involved in the degradation of proteins.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- The study on the synthesis of related sulfonyl-containing compounds and their reactivity towards sulfur- and oxygen-containing nucleophiles provides a basis for understanding the chemical behavior and potential applications of sulfonyl groups in drug development and materials science (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998). Such knowledge could be essential for the design and synthesis of new compounds with improved pharmacological or material properties.

Biological Activities

- Research on derivatives containing the arylsulfonyl group, similar to the one in the requested compound, has demonstrated favorable herbicidal and insecticidal activities. This indicates potential applications in developing new agrochemicals aimed at improving crop protection and yield (Wang, Wu, Liu, Li, Song, Li, & Li, 2015).

Synthetic Methodologies

- The development of stereospecific rearrangements and synthetic methodologies for producing pyrrolidines and related heterocycles from amino alcohols with vinyl sulfones showcases the versatility of sulfone groups in synthesizing complex organic structures. This has implications for the synthesis of biologically active molecules and natural product analogs (Back, Parvez, & Zhai, 2003).

Material Science Applications

- The direct alkenylation of C(sp3)–H bonds, achieved using sulfonyl-containing compounds under photo-irradiation conditions, highlights innovative approaches to carbon skeleton extension. This method could be pivotal in synthesizing complex natural products and pharmaceuticals, offering new pathways for drug development and materials science (Amaoka, Nagatomo, Watanabe, Tao, Kamijo, & Inoue, 2014).

Process Development and Synthesis

- Process development and pilot-plant synthesis studies related to sulfonyl-containing compounds provide insights into large-scale manufacturing processes. This research is crucial for the pharmaceutical industry, particularly in the development of new medications, by demonstrating efficient, scalable, and environmentally friendly synthesis routes (Kopach, Kobierski, Coffey, Alt, Zhang, Borghese, Trankle, Roberts, Moynihan, Lorenz, McNamara, Kissane, & Maguire, 2010).

Mecanismo De Acción

Target of action

Pyrrolidines and indoles are both classes of compounds that have been found to interact with a wide range of biological targets. The specific targets would depend on the exact structure and functional groups of the compound .

Mode of action

The mode of action would also depend on the specific targets. For example, some pyrrolidines have been found to inhibit enzymes, while others may act as agonists or antagonists at various receptors .

Biochemical pathways

The affected pathways would depend on the specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could affect the biochemical pathway that the enzyme is involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidines and indoles can be modified in various ways to improve their pharmacokinetic properties .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme involved in a disease process, it could potentially slow down or stop the progression of the disease .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, certain functional groups may be more or less stable at different pH levels .

Propiedades

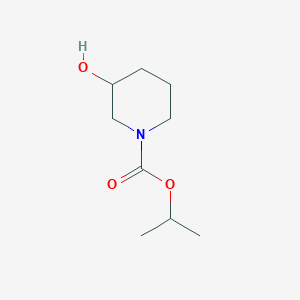

IUPAC Name |

[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-(1H-indol-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c20-15-3-5-16(6-4-15)26(24,25)17-8-10-22(12-17)19(23)14-2-1-13-7-9-21-18(13)11-14/h1-7,9,11,17,21H,8,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOMWKMWWXHASF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)C=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B2527358.png)

![N-[4-(4-Fluorophenyl)cyclohex-3-en-1-yl]prop-2-enamide](/img/structure/B2527359.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2527360.png)

![4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2527362.png)